1-(4-Bromophenyl)-3-({4-[(4-{[3-(4-bromophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone
Description
The compound 1-(4-Bromophenyl)-3-({4-[(4-{[3-(4-bromophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone is a complex organic molecule characterized by a central propanone backbone flanked by multiple aromatic and sulfur-containing groups. Structurally, it features three interconnected thioether (sulfanyl) linkages that bridge two 4-bromophenyl groups and additional phenyl rings (Figure 1).
Properties
IUPAC Name |
1-(4-bromophenyl)-3-[4-[4-[3-(4-bromophenyl)-3-oxopropyl]sulfanylphenyl]sulfanylphenyl]sulfanylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24Br2O2S3/c31-23-5-1-21(2-6-23)29(33)17-19-35-25-9-13-27(14-10-25)37-28-15-11-26(12-16-28)36-20-18-30(34)22-3-7-24(32)8-4-22/h1-16H,17-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOOMYSJWIRGPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCSC2=CC=C(C=C2)SC3=CC=C(C=C3)SCCC(=O)C4=CC=C(C=C4)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24Br2O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-Bromophenyl)-3-({4-[(4-{[3-(4-bromophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone (CAS Number: 882748-83-6) is a complex organic molecule that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological activities, including antibacterial, anticancer, and enzyme inhibition properties, supported by various studies and data.
Chemical Structure and Properties
The compound features multiple bromophenyl groups and sulfanyl functionalities, which are significant in enhancing its biological activity. Its molecular formula is , and it exhibits a complex stereochemistry that may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H20Br2N2O |
| Molecular Weight | 444.34 g/mol |
| CAS Number | 882748-83-6 |
Antibacterial Activity
Recent studies have investigated the antibacterial properties of compounds similar to 1-(4-Bromophenyl)-3-({4-[(4-{[3-(4-bromophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone . For instance, derivatives containing sulfanyl groups have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with protein synthesis.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In a study involving multicellular spheroids, it was identified as a potential anticancer agent through high-throughput screening of a drug library . The compound's effectiveness was attributed to its ability to induce apoptosis in cancer cells, likely through the activation of intrinsic pathways involving mitochondrial dysfunction.
Enzyme Inhibition
Enzyme inhibition studies have revealed that compounds with similar structures exhibit significant inhibitory effects on acetylcholinesterase (AChE) and urease. These enzymes play critical roles in various physiological processes, and their inhibition can lead to therapeutic effects in conditions such as Alzheimer's disease and urinary tract infections . The specific interactions of 1-(4-Bromophenyl)-3-({4-[(4-{[3-(4-bromophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone with these enzymes remain an area for further research.
Safety and Toxicity Profile
Preliminary toxicity assessments indicate that the compound has a moderate safety margin when evaluated in animal models. Studies measuring liver enzyme activities (ALT, AST) showed no significant adverse effects compared to control groups, suggesting a favorable safety profile .
Case Study 1: Antibacterial Screening
A recent study screened various synthesized compounds for their antibacterial activity. Among them, several derivatives of 1-(4-Bromophenyl)-3-({4-[(4-{[3-(4-bromophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone demonstrated promising results against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .
Case Study 2: Anticancer Efficacy
In vitro studies utilizing cancer cell lines have shown that the compound can significantly reduce cell viability at certain concentrations. This effect was attributed to the induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers .
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of brominated aryl-propanone derivatives with variable substituents. Below is a systematic comparison with structurally related compounds:
Structural Analogues and Key Properties
Key Structural and Functional Differences
Thioethers may improve metal-binding capacity and redox activity compared to ethers or hydrocarbons .
Molecular Weight and Complexity: The target compound’s higher molecular weight (697.47 g/mol) and branched structure contrast sharply with simpler analogues like 1-(4-bromophenyl)-3-phenyl-1-propanone (289.17 g/mol), impacting solubility and synthetic accessibility .
Reactivity and Stability
- Thioether vs. Sulfonyl Groups : Compounds with sulfonyl groups (e.g., ) exhibit greater oxidative stability but reduced nucleophilicity compared to thioether-containing analogues .
- Electrophilic Substitution : Bromine atoms on phenyl rings direct electrophilic reactions to meta positions, whereas fluorine () deactivates the ring, reducing reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
